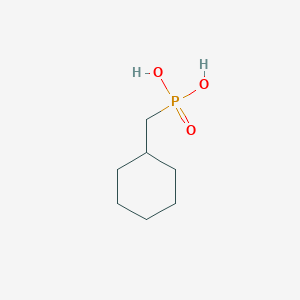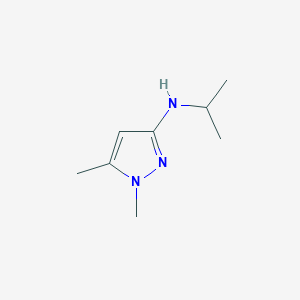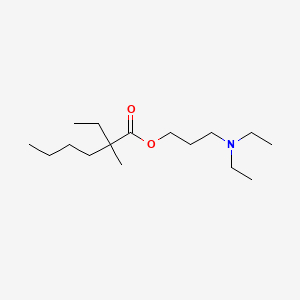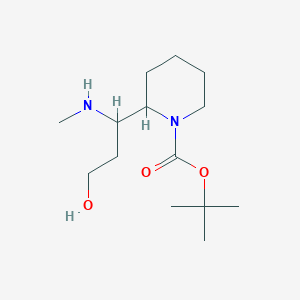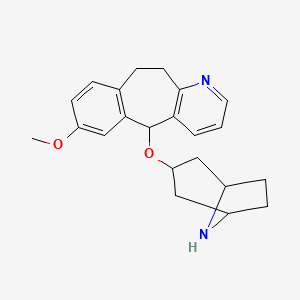
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is a complex organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by its unique structural features, which include a bicyclic azabicyclo[3.2.1]octane moiety and a benzo[4,5]cyclohepta[1,2-b]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . The stereochemical control is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multistep processes with optimization for large-scale production. Techniques such as flash chromatography and the use of specific catalysts and reagents are essential for achieving high yields and purity .
化学反応の分析
Types of Reactions
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism of action of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold and has been studied for its nematicidal activity.
Tropane alkaloids: These compounds also contain the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Uniqueness
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is unique due to its combination of the azabicyclo[3.2.1]octane moiety and the benzo[4,5]cyclohepta[1,2-b]pyridine core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
63917-54-4 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-14-methoxy-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C22H26N2O2/c1-25-17-8-4-14-5-9-21-19(3-2-10-23-21)22(20(14)13-17)26-18-11-15-6-7-16(12-18)24-15/h2-4,8,10,13,15-16,18,22,24H,5-7,9,11-12H2,1H3 |
InChIキー |
YFYVSRNSUJGOCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC3=C(C2OC4CC5CCC(C4)N5)C=CC=N3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


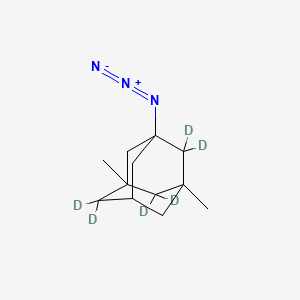
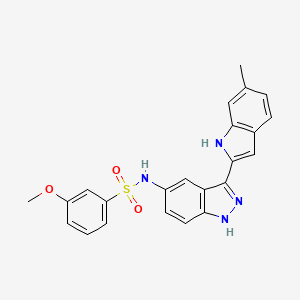
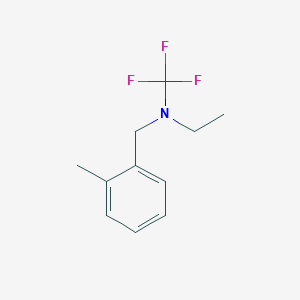
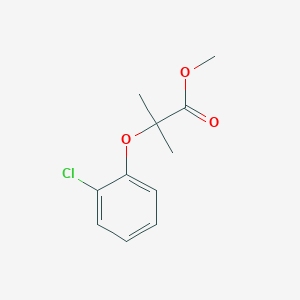
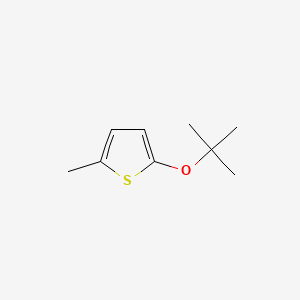
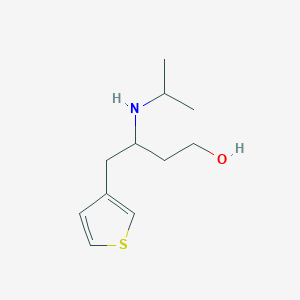
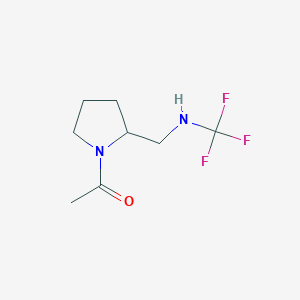

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
